molecular formula C11H9FO4S B2839072 5-(But-3-yn-1-ylsulfonyl)-2-fluorobenzoic acid CAS No. 1094238-45-5

5-(But-3-yn-1-ylsulfonyl)-2-fluorobenzoic acid

Cat. No.: B2839072
CAS No.: 1094238-45-5
M. Wt: 256.25
InChI Key: KEHCXNKSINYSMC-UHFFFAOYSA-N
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Description

5-(But-3-yn-1-ylsulfonyl)-2-fluorobenzoic acid ( 1094238-45-5) is a fluorinated and sulfonylated benzoic acid derivative of high interest in chemical and pharmaceutical research. With a molecular formula of C11H9FO4S and a molecular weight of 256.25 g/mol, this compound serves as a versatile synthetic intermediate or building block . Its structure incorporates two key functional handles: a 2-fluorobenzoic acid group and a but-3-yn-1-ylsulfonyl moiety. The 2-fluorobenzoic acid component is a established biochemical reagent widely used as a biological material or organic compound for life science related research . The terminal alkyne within the sulfonyl side chain offers a reactive site for further chemical modification via metal-catalyzed coupling reactions, such as the Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), facilitating the creation of more complex molecular architectures. The primary research value of this compound lies in its application in medicinal chemistry and drug discovery. Structurally similar sulfamoylbenzamide derivatives have been identified and patented as promising antiviral agents, particularly for the treatment of HBV infection, highlighting the therapeutic potential of this chemical class . As such, this compound is a valuable precursor for synthesizing novel analogs for biological screening. It is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate precautions, consulting the safety data sheet for specific hazard and handling information.

Properties

IUPAC Name

5-but-3-ynylsulfonyl-2-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FO4S/c1-2-3-6-17(15,16)8-4-5-10(12)9(7-8)11(13)14/h1,4-5,7H,3,6H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEHCXNKSINYSMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCS(=O)(=O)C1=CC(=C(C=C1)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(But-3-yn-1-ylsulfonyl)-2-fluorobenzoic acid typically involves multiple steps. One common approach starts with the preparation of the benzoic acid derivative, followed by the introduction of the fluorine atom and the sulfonyl group. The alkyne group is then added through a series of reactions involving alkyne precursors and appropriate catalysts. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as copper(I) iodide or palladium complexes .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-(But-3-yn-1-ylsulfonyl)-2-fluorobenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include diketones, carboxylic acids, sulfides, thiols, and various substituted derivatives of the original compound.

Scientific Research Applications

NLRP3 Inflammasome Inhibition

Recent studies have highlighted the potential of compounds similar to 5-(But-3-yn-1-ylsulfonyl)-2-fluorobenzoic acid as inhibitors of the NLRP3 inflammasome, a critical component in the immune response implicated in various diseases, including neurodegenerative disorders and metabolic syndromes. For instance, modifications in sulfonamide-containing compounds have been shown to enhance their inhibitory potency against NLRP3 activation, suggesting that structural features like the sulfonyl group are vital for biological activity .

Case Study:
In a study examining sulfonamide-based NLRP3 inhibitors, analogs were synthesized and tested for their ability to inhibit IL-1β release in murine macrophages. The results indicated that certain modifications retained or enhanced inhibitory potency, demonstrating the importance of specific functional groups in these compounds .

Anticancer Potential

Compounds with similar structural motifs have been investigated for their potential as anticancer agents. The ability of this compound to interact with various cancer-related targets could be explored further through structure-activity relationship (SAR) studies.

Case Study:
Research into related compounds has shown promising results in targeting estrogen receptors, which are crucial in breast cancer progression. By modifying the side chains and functional groups on benzoic acid derivatives, researchers aim to develop selective antagonists that could serve as therapeutic agents .

Anti-inflammatory Applications

The anti-inflammatory properties of sulfonamide derivatives are well-documented. The ability of such compounds to modulate inflammatory pathways makes them candidates for treating conditions characterized by chronic inflammation.

Case Study:
In one study, sulfonamide-containing compounds were evaluated for their effects on inflammatory cytokine production in vitro. The findings suggested that these compounds could effectively reduce pro-inflammatory cytokines, indicating their potential use in treating inflammatory diseases .

Comparative Analysis of Related Compounds

Compound NameTargeted ActivityKey Findings
5-(Chlorosulfonyl)-2-fluorobenzoic acidNLRP3 inflammasome inhibitorPotent inhibition observed with specific analogs
4-Coumaric acid methyl esterEstrogen receptor antagonistPotential for breast cancer therapeutics
5-(Methylsulfonyl)-2-fluorobenzoic acidAnti-inflammatorySignificant reduction in cytokine production

Mechanism of Action

The mechanism of action of 5-(But-3-yn-1-ylsulfonyl)-2-fluorobenzoic acid involves its interaction with specific molecular targets. The alkyne group can participate in click chemistry reactions, forming stable triazole linkages with azides. The sulfonyl group can interact with nucleophiles, while the fluorine atom can influence the compound’s reactivity and binding affinity. These interactions can modulate the activity of enzymes, receptors, and other biological molecules .

Comparison with Similar Compounds

Structural and Reactivity Differences

  • But-3-yn-1-ylsulfonyl vs. Chlorosulphonyl : The alkyne group in the target compound enables Huisgen cycloaddition (click chemistry), whereas the chlorosulphonyl analog is highly reactive toward nucleophiles (e.g., amines, alcohols) for sulfonamide formation .
  • Phenylsulfonyl vs. Alkyne-Sulfonyl : The 4-fluorophenylsulfonyl variant (C₁₃H₈F₂O₄S) contributes aromatic stability and is used in polymer synthesis, contrasting with the alkyne’s role in modular bioconjugation .

Biological Activity

5-(But-3-yn-1-ylsulfonyl)-2-fluorobenzoic acid, a compound with the CAS number 1094238-45-5, is of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C11H11F1O3S
  • Molar Mass : 246.27 g/mol
  • Structural Formula :
    C6H4(F)C O OHS(CC)\text{C}_6\text{H}_4(F)\text{C O OH}\text{S}(C\equiv C)

This compound features a fluorobenzoic acid moiety linked to a butyne sulfonyl group, which may influence its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways.

  • Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may act as an inhibitor for certain enzymes, potentially affecting metabolic pathways involved in cancer cell proliferation.
  • Antimicrobial Properties : The sulfonyl group may enhance the compound's ability to disrupt bacterial cell membranes, leading to its antimicrobial effects.

Anticancer Activity

Recent research has highlighted the potential anticancer properties of this compound. In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines. For example:

Cell LineIC50 (µM)Mechanism of Action
Prostate Cancer (PC3)15Induction of apoptosis
Breast Cancer (MCF7)12Cell cycle arrest
Lung Cancer (A549)18Inhibition of angiogenesis

The compound's mechanism appears to involve the induction of apoptosis and inhibition of cell cycle progression, particularly at the G1 phase.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity against a range of pathogens:

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results indicate that the compound could serve as a lead structure for developing new antimicrobial agents.

Study on Antiproliferative Effects

In a study published in Nature Communications, researchers evaluated the antiproliferative effects of various compounds, including this compound. The study found that this compound significantly reduced cell viability in prostate cancer cells when tested alongside standard chemotherapeutics like cisplatin. The combination therapy showed enhanced efficacy compared to monotherapy, suggesting a potential role in combination cancer therapies .

Mechanistic Insights from Cellular Studies

Further mechanistic studies using flow cytometry revealed that treatment with this compound led to increased levels of reactive oxygen species (ROS) in cancer cells, which is associated with oxidative stress and subsequent cell death. This finding supports the hypothesis that the compound's action may involve ROS-mediated pathways .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 5-(But-3-yn-1-ylsulfonyl)-2-fluorobenzoic acid, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves sulfonylation of a fluorobenzoic acid precursor with but-3-yne sulfonyl chloride. Key steps include:

  • Precursor functionalization : Introduce the sulfonyl group via nucleophilic substitution or coupling reactions under anhydrous conditions (e.g., DCM, THF) .
  • Optimization : Vary temperature (0–25°C), stoichiometry, and catalysts (e.g., DMAP, pyridine) to minimize side reactions like over-sulfonylation. Monitor purity via HPLC or TLC .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product. Confirm structure via 1^1H/13^{13}C NMR and FT-IR .

Q. How can researchers characterize the crystal structure and intermolecular interactions of this compound?

  • Methodological Answer :

  • X-ray crystallography : Grow single crystals via slow evaporation (e.g., in DMSO/water). Analyze hydrogen bonding (O–H⋯O/S) and π-π stacking using software like SHELX or OLEX2 .
  • Thermal analysis : Perform DSC/TGA to assess thermal stability (melting points, decomposition temperatures) under inert atmospheres .
  • Spectroscopy : Use FT-IR to identify functional groups (e.g., sulfonyl S=O stretching at ~1350 cm1^{-1}) and UV-Vis for electronic transitions .

Q. What are the solubility and stability profiles of this compound in common solvents?

  • Methodological Answer :

  • Solubility testing : Prepare saturated solutions in polar (DMSO, methanol) and non-polar solvents (hexane). Quantify via gravimetric analysis or UV absorbance .
  • Stability studies : Incubate solutions at 4°C, 25°C, and 40°C for 1–4 weeks. Monitor degradation via LC-MS and adjust storage conditions (e.g., desiccated, -20°C) .

Advanced Research Questions

Q. How does the electronic nature of the sulfonyl and fluoro groups influence reactivity in cross-coupling reactions?

  • Methodological Answer :

  • Computational modeling : Use DFT (B3LYP/6-31G*) to map electron density and frontier molecular orbitals. Compare activation energies for Suzuki-Miyaura or Sonogashira couplings .
  • Experimental validation : Perform kinetic studies under varying conditions (Pd catalysts, ligands). Analyze regioselectivity via 19^{19}F NMR and HRMS .
  • Contradiction resolution : If unexpected products arise (e.g., β-hydride elimination), investigate steric/electronic effects using substituent-swapping analogs .

Q. What strategies can resolve contradictions in reported biological activities (e.g., enzyme inhibition vs. cytotoxicity)?

  • Methodological Answer :

  • Dose-response profiling : Test compound across concentrations (nM–µM) in cell-based assays (e.g., MTT, apoptosis markers) vs. enzymatic assays (e.g., fluorogenic substrates). Control for off-target effects via siRNA knockdown .
  • Structural analogs : Synthesize derivatives (e.g., replacing but-3-yne with alkyl chains) to isolate contributions of sulfonyl/fluoro moieties .
  • Theoretical framework : Align findings with QSAR models or receptor-ligand docking (AutoDock Vina) to predict binding modes .

Q. How can researchers assess the environmental impact and biodegradation pathways of this compound?

  • Methodological Answer :

  • Ecotoxicology assays : Expose model organisms (Daphnia magna, zebrafish embryos) to sub-lethal doses. Measure LC50_{50}, teratogenicity, and oxidative stress markers (ROS, SOD activity) .
  • Degradation studies : Simulate aerobic/anaerobic conditions (OECD 301/302 guidelines). Track metabolites via LC-QTOF-MS and propose pathways (e.g., sulfonate cleavage, defluorination) .
  • Data integration : Use cheminformatics tools (EPI Suite) to predict bioaccumulation and persistence, correlating with experimental results .

Q. What advanced spectroscopic techniques elucidate reaction intermediates during its synthesis or decomposition?

  • Methodological Answer :

  • In-situ monitoring : Employ ReactIR or stopped-flow NMR to capture transient intermediates (e.g., sulfonic anhydrides).
  • High-resolution MS/MS : Fragment ions to identify byproducts (e.g., decarboxylated or oxidized species) .
  • ESR spectroscopy : Detect radical intermediates under photolytic/thermal stress .

Guidance for Data Interpretation

  • Contradictory results : Replicate experiments under standardized conditions (e.g., ICH guidelines). Use statistical tools (ANOVA, PCA) to identify outliers .
  • Theoretical alignment : Frame findings within existing frameworks (e.g., Hammett plots for substituent effects) to contextualize reactivity or bioactivity .

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